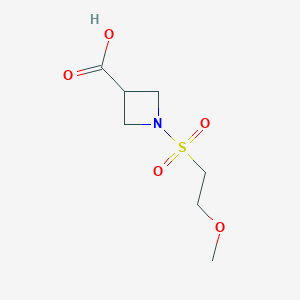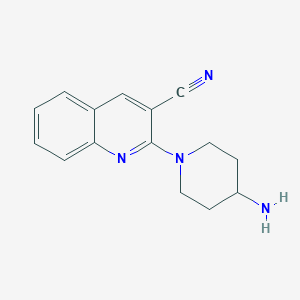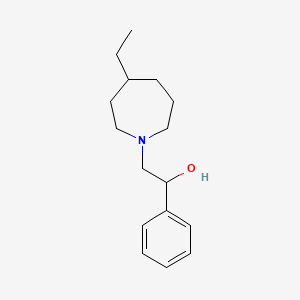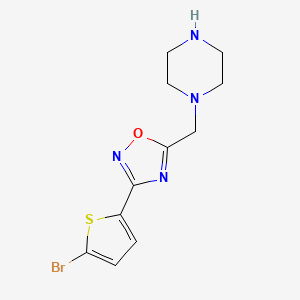
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile, also known as AP-3, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the quinoline family, which is known for its diverse biological activities, including antimalarial, antitumor, and antiviral properties.
Mécanisme D'action
The mechanism of action of 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. This compound also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been shown to have several biochemical and physiological effects. In addition to its anticancer and antiviral properties, this compound has been shown to have anti-inflammatory and analgesic effects. 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile in lab experiments is its relatively low toxicity. This compound has been shown to have minimal side effects in animal models, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile. One area of interest is in the development of novel analogs of this compound with improved solubility and bioavailability. Another potential direction is in the study of 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile as a potential treatment for neurodegenerative diseases such as Parkinson's and Huntington's disease. Additionally, 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile could be studied for its potential as a therapeutic agent in the treatment of viral infections such as COVID-19.
Méthodes De Synthèse
The synthesis of 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile involves the reaction of 2-chloro-3-cyanopyridine with 3-aminopiperidine in the presence of a base. This reaction results in the formation of 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile with a yield of approximately 70%. The purity of the compound can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential as an antiviral agent, particularly against HIV and hepatitis C virus.
Propriétés
IUPAC Name |
2-(3-aminopiperidin-1-yl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c16-9-12-8-11-4-1-2-6-14(11)18-15(12)19-7-3-5-13(17)10-19/h1-2,4,6,8,13H,3,5,7,10,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBTMRDBWLZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
![5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7578652.png)
![6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone](/img/structure/B7578687.png)


![2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile](/img/structure/B7578707.png)

![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)